N'-benzoyl-5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarbohydrazide
Description
Properties
IUPAC Name |
N'-benzoyl-5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3N5O3/c19-13-6-11(18(20,21)22)8-23-15(13)24-9-12-7-14(27-30-12)17(29)26-25-16(28)10-4-2-1-3-5-10/h1-6,8,12H,7,9H2,(H,23,24)(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEMVEAWABCVAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C(=O)NNC(=O)C2=CC=CC=C2)CNC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-benzoyl-5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarbohydrazide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse research findings.
Synthesis
The synthesis of N'-benzoyl derivatives typically involves the reaction of benzoyl chlorides with amines or hydrazines under controlled conditions. The specific compound can be synthesized through various methodologies including:
- Refluxing in organic solvents : Utilizing pyridine as a solvent allows for efficient reaction conditions.
- Use of coupling agents : Coupling agents can enhance the reaction efficiency by activating the carboxylic acid derivatives.
Antimicrobial Properties
Research indicates that compounds similar to N'-benzoyl derivatives exhibit significant antimicrobial activity. For instance, derivatives containing the trifluoromethyl-pyridine moiety have demonstrated potent insecticidal properties against pests like Spodoptera littoralis and Heliothis virescens, while showing low toxicity to non-target organisms .
Anti-parasitic Activity
In vitro studies have shown that certain benzoyl derivatives possess anti-parasitic effects against Toxoplasma gondii and Plasmodium falciparum. The mechanism is believed to involve inhibition of critical metabolic pathways within these parasites .
Cholinesterase Inhibition
Recent studies have highlighted the potential of similar compounds as cholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer’s. The structure-activity relationship (SAR) analysis revealed that modifications in the aromatic rings significantly influence their inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of specific substituents on the aromatic rings affects biological activity. For example:
- Trifluoromethyl groups enhance lipophilicity and improve binding affinity to target enzymes.
- Chlorine substitutions can modulate electron density, impacting the reactivity and interaction with biological targets.
Case Study 1: Insecticidal Activity
A study evaluated various N'-benzoyl derivatives for their insecticidal properties. The results showed that compounds with a 3-chloro-5-(trifluoromethyl) substitution exhibited higher efficacy against agricultural pests compared to other analogs .
Case Study 2: Anti-parasitic Efficacy
Another research focused on the anti-parasitic activity of benzoyl derivatives against P. falciparum. The findings suggested that certain modifications led to enhanced activity, with IC50 values significantly lower than those of traditional anti-malarial drugs .
Data Table: Biological Activity Overview
| Compound | Activity Type | IC50 Value (µM) | Target Organism/Enzyme |
|---|---|---|---|
| N'-benzoyl derivative | Insecticidal | Not specified | Spodoptera littoralis, Heliothis virescens |
| Similar derivative | Anti-parasitic | 10.5 | Plasmodium falciparum |
| Related compound | AChE Inhibition | 3.98 | Acetylcholinesterase |
Scientific Research Applications
Enzyme Inhibition
One of the most notable applications of this compound is its role as an inhibitor of monoamine oxidase B (MAO-B). MAO-B is an important enzyme involved in the metabolism of neurotransmitters such as dopamine, and its inhibition has implications for treating neurodegenerative diseases like Parkinson's disease.
Case Study: MAO-B Inhibition
In recent studies, derivatives of isoxazole carbohydrazides, including compounds related to N'-benzoyl-5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarbohydrazide, have shown promising inhibitory activity against MAO-B. For instance, compounds with specific substitutions at the phenyl ring exhibited IC50 values in the low micromolar range, indicating potent activity. The structure-activity relationship studies suggested that electron-donating groups enhance inhibitory potency, while electron-withdrawing groups reduce it .
Therapeutic Potential
The therapeutic potential of this compound extends beyond MAO-B inhibition. Its structural features suggest possible applications in treating various conditions:
- Neurodegenerative Disorders : Given its role in inhibiting MAO-B, this compound may be beneficial in managing symptoms of Parkinson's disease and other neurodegenerative disorders.
- Antimicrobial Activity : Preliminary studies indicate that similar compounds may possess antimicrobial properties, making them candidates for further exploration in treating infections.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties.
Key Findings from SAR Studies
- Substituent Effects : Substituents on the aromatic rings significantly influence biological activity. For instance, trifluoromethyl groups at specific positions enhance lipophilicity and binding affinity to target enzymes.
- Linker Variations : Variations in the linker between the isoxazole and benzoyl moieties affect solubility and bioavailability. Optimal linker lengths have been identified that improve pharmacokinetic properties.
- Computational Modeling : Molecular docking studies have provided insights into the binding interactions at the active site of MAO-B, helping to predict which modifications could lead to improved efficacy .
Summary Table of Applications
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Structural and Functional Insights
Benzyloxy in Analog 6 increases hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .
Impact of Core Modifications :
- Replacing the isoxazole with a benzoxazine-piperazine-carboxamide system (Analog 2) significantly alters the molecule’s conformation, likely affecting binding interactions with biological targets .
Role of Functional Groups :
- The carboxylic acid in Analog 5 introduces a charged group, making it more polar and suitable for ionic interactions but less likely to cross lipid membranes .
Q & A
Q. What are the key synthetic routes for N'-benzoyl-5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarbohydrazide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A general approach involves coupling the pyridinylamine moiety with the isoxazolecarbohydrazide core under controlled conditions. For example:
- Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity of intermediates.
- Optimize temperature (e.g., reflux at 80–100°C for 6–12 hours) to balance reaction rate and side-product formation .
- Employ catalysts like K₂CO₃ or triethylamine to deprotonate amines and drive the reaction forward .
- Table 1 : Synthesis Parameters from Analogous Compounds
| Precursor | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pyridinylamine | DMF | 80 | 12 | 65–70 | |
| Isoxazolecarbohydrazide | DMSO | 100 | 6 | 55–60 |
Q. How is the molecular structure of this compound confirmed post-synthesis?
- Methodological Answer : Structural validation requires a combination of techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., benzoyl protons at δ 7.5–8.0 ppm, trifluoromethyl signals at δ -60 ppm in ¹⁹F NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 456.82 for C₁₉H₁₇ClF₃N₅O₃) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline forms .
Q. What preliminary biological screening methods are used to assess its activity?
- Methodological Answer : Initial screening often includes:
- Enzyme Inhibition Assays : Target enzymes (e.g., kinases, proteases) are incubated with the compound at varying concentrations (1–100 µM) to measure IC₅₀ values using fluorometric or colorimetric readouts .
- Cell-Based Viability Assays : Tested against cancer or microbial cell lines (e.g., MTT assay) to determine EC₅₀ .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing impurities from side reactions?
- Methodological Answer : Advanced strategies include:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 hours vs. 12 hours) and improves regioselectivity .
- Flow Chemistry : Enables precise control of reaction parameters (e.g., residence time, mixing efficiency) to suppress byproducts like hydrolyzed intermediates .
- Chromatographic Monitoring (HPLC) : Track reaction progress and identify impurities early using C18 columns and acetonitrile/water gradients .
Q. What computational methods are used to predict binding modes and structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with biological targets (e.g., docking into ATP-binding pockets of kinases) .
- QSAR Modeling : Use descriptors (logP, polar surface area) to correlate structural features (e.g., trifluoromethyl group’s electron-withdrawing effect) with activity trends .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize candidates for synthesis .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors. Mitigation approaches:
- Metabolic Stability Assays : Incubate the compound with liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation) .
- Prodrug Design : Modify hydrazide groups to enhance bioavailability (e.g., esterification for better membrane permeability) .
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and tissue distribution in rodent models using LC-MS/MS .
Data Contradiction Analysis
- Example Issue : Variability in enzyme inhibition IC₅₀ values across studies.
- Root Cause : Differences in assay buffer pH or ATP concentrations in kinase assays.
- Resolution : Standardize assay protocols (e.g., 10 mM ATP, pH 7.4) and include positive controls (e.g., staurosporine for kinase inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
